2,2-Diethyl-3-phenyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-3-phenyl-2H-azirene is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. Azirines are known for their high reactivity due to the ring strain and the presence of a double bond. This particular compound, with its diethyl and phenyl substituents, is of interest in various fields of chemistry and industry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethyl-3-phenyl-2H-azirene can be synthesized through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base to form azirines.
Thermolysis of Vinyl Azides: Heating vinyl azides results in the formation of azirines through the intermediate formation of nitrenes.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines via photolysis or thermolysis.
Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized to azirines using oxidizing agents such as phenyliodine (III) diacetate (PIDA).
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-3-phenyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated analogs.
Substitution: Azirines can undergo nucleophilic substitution reactions due to the presence of the strained ring.
Ring-Opening Reactions: The strained ring system of azirines makes them susceptible to ring-opening reactions, leading to the formation of aminoketones and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Phenyliodine (III) diacetate (PIDA), molecular iodine.
Reducing Agents: Hydrogen gas with a metal catalyst, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products:
Oxazoles: Formed through oxidation reactions.
Aziridines: Formed through reduction reactions.
Aminoketones: Formed through ring-opening reactions.
Scientific Research Applications
2,2-Diethyl-3-phenyl-2H-azirene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diethyl-3-phenyl-2H-azirene involves its high reactivity due to the strained three-membered ring and the presence of a double bond. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, or dienophile in different reactions . The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
Aziridines: Saturated analogs of azirines with a three-membered ring containing a nitrogen atom.
Oxazoles: Five-membered heterocyclic compounds containing an oxygen and a nitrogen atom.
Isoxazoles: Similar to oxazoles but with the nitrogen and oxygen atoms in different positions.
Uniqueness: 2,2-Diethyl-3-phenyl-2H-azirene is unique due to its specific substituents (diethyl and phenyl groups), which impart distinct reactivity and properties compared to other azirines and related compounds .
Properties
CAS No. |
61196-91-6 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,2-diethyl-3-phenylazirine |
InChI |
InChI=1S/C12H15N/c1-3-12(4-2)11(13-12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
NVACCPGNFHITCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=N1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.